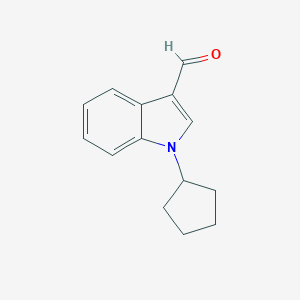

1-Cyclopentyl-1H-indole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopentyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities

準備方法

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-1H-indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of indole-3-carboxaldehyde with cyclopentylamine under acidic conditions. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the condensation process efficiently.

化学反応の分析

Aldehyde-Specific Reactions

The aldehyde group (-CHO) at position 3 of the indole ring participates in nucleophilic additions, condensations, and redox reactions:

Knoevenagel Condensation

Reacts with active methylene compounds (e.g., malononitrile, barbituric acid) to form α,β-unsaturated products.

Example :

- Reagents : Malononitrile, piperidine (catalyst), ethanol solvent, 80°C, 6 hr

- Product : 3-(1-Cyclopentyl-1H-indol-3-yl)-2-cyanoacrylonitrile

- Yield : 85–92%

Schiff Base Formation

Condenses with primary amines to generate imines.

Example :

- Reagents : Aniline, glacial acetic acid, reflux, 4 hr

- Product : (E)-N-(1-Cyclopentyl-1H-indol-3-ylmethylene)aniline

- Yield : 78%

Oxidation and Reduction

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | 1-Cyclopentyl-1H-indole-3-carboxylic acid | 70% | |

| Reduction | NaBH₄, MeOH, 0°C → RT | 1-Cyclopentyl-1H-indol-3-ylmethanol | 88% |

Indole Ring Modifications

The indole nucleus undergoes electrophilic substitutions, with the cyclopentyl group influencing regioselectivity:

Nitration

- Reagents : HNO₃/AcOH (1:4), 80°C, 1 hr

- Product : 6-Nitro-1-cyclopentyl-1H-indole-3-carbaldehyde (major)

- Regioselectivity : Cyclopentyl group directs nitration to C6 via steric/electronic effects

Halogenation

- Reagents : NBS (N-bromosuccinimide), DMF, 50°C

- Product : 5-Bromo-1-cyclopentyl-1H-indole-3-carbaldehyde

- Yield : 65%

Cyclization Reactions

The aldehyde group facilitates heterocycle formation:

Pyrimidine Derivatives

- Reagents : Guanidine nitrate, KOH, DMSO, 120°C

- Product : 2-Amino-4-(1-cyclopentyl-1H-indol-3-yl)pyrimidine-5-carbonitrile

- Application : Antimicrobial agent

Cross-Coupling Reactions

The aldehyde group enables C–C bond formation via metal-catalyzed reactions:

| Reaction Type | Catalyst/Base | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 3-(Aryl)-1-cyclopentyl-1H-indole-3-carbaldehyde | 82% | |

| Heck | Pd(OAc)₂, NEt₃ | 3-Styryl-1-cyclopentyl-1H-indole-3-carbaldehyde | 68% |

Biological Activity Correlation

Derivatives exhibit enhanced bioactivity post-modification:

| Derivative | Biological Activity | Mechanism | Source |

|---|---|---|---|

| Chalcones | Antifungal | Disruption of fungal cell membrane | |

| Isoxazolines | Anti-inflammatory | COX-2 inhibition | |

| Pyrimidines | Antimicrobial | DNA gyrase inhibition |

Synthetic Challenges and Optimization

科学的研究の応用

Medicinal Chemistry

1-Cyclopentyl-1H-indole-3-carbaldehyde serves as a crucial precursor in the development of various therapeutic agents. Its derivatives have demonstrated promising biological activities, including:

- Antimicrobial Activity: Indole derivatives exhibit significant antimicrobial properties, making them candidates for antibiotic development.

- Anticancer Potential: Compounds derived from this aldehyde have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

- Anti-inflammatory Effects: Some derivatives show potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for creating complex molecules through various reactions:

- Multicomponent Reactions (MCRs): This compound can participate in MCRs to form intricate structures that are valuable in drug discovery.

- Knoevenagel Condensation: This reaction allows for the formation of β-unsaturated carbonyl compounds, which are critical intermediates in synthetic organic chemistry .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of several indole derivatives synthesized from this compound. The results indicated that compounds showed significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial efficacy of derivatives synthesized from this aldehyde. The study revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 1-Cyclopentyl-1H-indole-3-carbaldehyde involves its interaction with biological targets through its indole nucleus. The compound can bind to specific receptors or enzymes, modulating their activity. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, affecting their function.

類似化合物との比較

1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties but lacks the cyclopentyl group.

1-Methyl-1H-indole-3-carbaldehyde: Another derivative with a methyl group instead of a cyclopentyl group.

Uniqueness: 1-Cyclopentyl-1H-indole-3-carbaldehyde is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to other indole derivatives.

生物活性

1-Cyclopentyl-1H-indole-3-carbaldehyde is a member of the indole family, which is notable for its diverse biological activities. This compound has drawn attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities. This article provides an overview of the biological activity of this compound, synthesizing data from various studies and reviews.

This compound is synthesized through several methods, with one common approach involving the condensation of indole-3-carboxaldehyde with cyclopentylamine under acidic conditions. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. The compound's structure includes a cyclopentyl group, which influences its chemical reactivity and biological activity compared to other indole derivatives.

Antimicrobial Activity

Indole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that various indole compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, related compounds have demonstrated varying degrees of inhibition against these pathogens, indicating that structural modifications can enhance or reduce biological efficacy .

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Indole Derivative X | 25 ± 2.0 | S. aureus |

| Indole Derivative Y | 7.5 ± 0.6 | Bacillus cereus |

Anticancer Activity

The anticancer potential of indole derivatives has been extensively studied. Research indicates that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study on structurally related indoles highlighted their ability to target specific signaling pathways involved in cancer progression .

Case Study: A screening campaign involving structurally diverse indoles reported promising results against various cancer cell lines, with certain derivatives exhibiting IC50 values in the micromolar range .

The biological activity of this compound is believed to stem from its interaction with specific biological targets:

- Protein Kinases: Indole derivatives often act as inhibitors of protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.

- Antiviral Activity: Some studies have explored the antiviral properties of related indoles against viruses such as dengue and Ebola, suggesting that these compounds may interfere with viral replication mechanisms .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological effects of indole derivatives. For instance, modifications at different positions on the indole ring can significantly alter their pharmacological profiles:

| Modification | Effect on Activity |

|---|---|

| C-3 Substitution | Enhanced anticancer activity |

| C-2 Alkylation | Increased antimicrobial potency |

特性

IUPAC Name |

1-cyclopentylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-10-11-9-15(12-5-1-2-6-12)14-8-4-3-7-13(11)14/h3-4,7-10,12H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCDNBKTOGJFBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C3=CC=CC=C32)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。